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Compound of Interest

Compound Name: L-Alanine-2-13C,15N

Cat. No.: B12419846

An In-depth Technical Guide on the Core Properties, Applications, and Experimental
Methodologies of L-Alanine-2-13C,15N for Researchers, Scientists, and Drug Development
Professionals.

L-Alanine-2-13C,15N is a stable isotope-labeled form of the non-essential amino acid L-
alanine. In this molecule, the carbon atom at the second position (C2 or a-carbon) is replaced
by its heavy isotope, carbon-13 (*3C), and the nitrogen atom of the amino group is substituted
with nitrogen-15 (*>N). This dual labeling makes it a powerful tool in metabolic research,
proteomics, and drug development, where it serves as a tracer to elucidate biochemical
pathways and quantify metabolic fluxes. Unlike radioactive isotopes, stable isotopes are non-
radioactive and do not decay, making them safe for use in a wide range of experimental
settings, including in vivo studies.[1][2]

The chemical properties of L-Alanine-2-13C,15N are nearly identical to those of its unlabeled
counterpart, L-alanine, allowing it to be metabolized by cells in the same manner. However, its
increased mass due to the presence of 13C and *°N isotopes allows it to be distinguished from
the endogenous, unlabeled L-alanine pool by mass spectrometry (MS) and nuclear magnetic
resonance (NMR) spectroscopy.[1]

Chemical Structure

The chemical structure of L-Alanine-2-13C,15N is depicted below. The isotopic labels are
specifically positioned at the a-carbon and the amino group.
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Linear Formula: CH33CH(**NH2)CO2H
SMILES: C--INVALID-LINK--C(O)=0
InChl Key: QNAYBMKLOCPYGJ-GMWHYDPQSA-N

Quantitative Data

The physical and chemical properties of L-Alanine-2-13C,15N are summarized in the table
below for easy reference and comparison.

Property Value

Molecular Formula CsH7NO:2

Molecular Weight 91.08 g/mol

CAS Number 285977-86-8
Appearance White to off-white solid
Isotopic Purity (13C) Typically =99 atom %
Isotopic Purity (*>N) Typically =98 atom %
Melting Point 314.5 °C (decomposes)

(2R)-2-(*>N)azanyl(213C)propanoic acid, L-2-

Synonyms ) o )
Aminopropionic acid-2-13C,*>N

Experimental Protocols

L-Alanine-2-13C,15N is primarily utilized in metabolic flux analysis (MFA) and biomolecular
NMR studies. Below are detailed methodologies for these key applications.

Metabolic Flux Analysis using LC-MS

Metabolic flux analysis with L-Alanine-2-13C,15N allows for the quantification of the rate of
metabolic reactions in a biological system.[3] The labeled alanine is introduced into cell culture,
and its incorporation into downstream metabolites is tracked by Liquid Chromatography-Mass
Spectrometry (LC-MS).
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. Cell Culture and Labeling:

Culture cells of interest in standard growth medium to the desired confluence (typically mid-
log phase).

Prepare a labeling medium by supplementing L-alanine-free medium with a known
concentration of L-Alanine-2-13C,15N. The concentration should be similar to that of L-
alanine in the standard medium to avoid metabolic perturbations.

Aspirate the standard medium, wash the cells once with sterile phosphate-buffered saline
(PBS), and add the pre-warmed labeling medium.

Incubate the cells for a predetermined period to allow for the incorporation of the labeled
alanine into cellular metabolites. The incubation time should be optimized to achieve isotopic
steady-state.[3]

. Metabolite Extraction:

To quench metabolism, rapidly aspirate the labeling medium and wash the cells with ice-cold
PBS.

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from
the culture dish.

Transfer the cell suspension to a microcentrifuge tube and vortex thoroughly.

Incubate on dry ice for 10 minutes, followed by thawing on ice. Repeat this freeze-thaw cycle
twice to ensure complete cell lysis.

Centrifuge the samples at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell
debris.[4]

Transfer the supernatant containing the metabolites to a new tube and dry it under a vacuum
or nitrogen stream. Store the dried extracts at -80°C until analysis.

. LC-MS Analysis:
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» Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a
mixture of water and acetonitrile).

» Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass
measurements of isotopologues.[5]

o Separate the metabolites using a suitable liquid chromatography method, such as reversed-
phase or hydrophilic interaction liquid chromatography (HILIC).

» Analyze the samples in full scan mode to detect all isotopologues of the metabolites of
interest.

4. Data Analysis:

e Process the raw LC-MS data using software such as Xcalibur, MassHunter, or open-source
platforms like XCMS to perform peak picking, retention time alignment, and integration of
peak areas for each isotopologue.[5]

» Correct the data for the natural abundance of stable isotopes to accurately determine the
fractional enrichment from the L-Alanine-2-13C,15N tracer.[5]

o Use the corrected isotopic labeling patterns to calculate metabolic fluxes through
computational modeling.

Protein NMR Spectroscopy

Uniform or selective labeling of proteins with 13C and >N is a cornerstone of modern
biomolecular NMR, enabling the determination of protein structure and dynamics.[6] L-Alanine-
2-13C,15N can be used for residue-specific labeling to simplify complex spectra and probe
specific sites within a protein.

1. Protein Expression and Labeling:

o For uniform labeling, express the protein of interest in a bacterial strain (e.g., E. coli
BL21(DES3)) grown in M9 minimal medium.[1]

e The minimal medium should contain *>NHa4Cl as the sole nitrogen source and 13C-glucose as
the sole carbon source to achieve uniform incorporation of °N and 13C.[6]
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For selective labeling with L-Alanine-2-13C,15N, use an auxotrophic bacterial strain that
cannot synthesize alanine. Grow the cells in a minimal medium containing unlabeled glucose
and °NHa4Cl, supplemented with L-Alanine-2-13C,15N.

Grow a starter culture overnight in a rich medium (e.g., LB).

Inoculate the minimal labeling medium with the starter culture and grow the cells at 37°C
with shaking until the optical density at 600 nm (ODsoo) reaches 0.6-0.8.

Induce protein expression with isopropyl 3-D-1-thiogalactopyranoside (IPTG) and continue to
grow the cells, often at a lower temperature (e.g., 18-25°C) overnight to improve protein
folding.[1]

. Protein Purification:

Harvest the cells by centrifugation.

Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-
pressure homogenization.

Purify the labeled protein from the cell lysate using standard chromatography techniques,
such as affinity chromatography, ion-exchange chromatography, and size-exclusion
chromatography.

. NMR Data Acquisition:

Prepare the NMR sample by dissolving the purified, labeled protein in a suitable buffer,
typically containing 10% D20 for the lock signal.

Acquire a series of multidimensional NMR experiments, such as *H-1°>N HSQC, H-13C
HSQC, and triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB), to assign the
backbone and side-chain resonances.[7]

. NMR Data Analysis:

Process the NMR data using software such as NMRPipe.
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» Analyze the processed spectra using software like SPARKY or CARA to pick peaks and
assign the chemical shifts of the atoms in the protein.

e Use the assigned chemical shifts and other NMR parameters (e.g., nuclear Overhauser
effects, scalar couplings) to determine the three-dimensional structure and study the
dynamics of the protein.

Mandatory Visualizations

Below are diagrams illustrating a key metabolic pathway involving alanine and a typical
experimental workflow for stable isotope tracing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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